molecular formula C11H9ClN2 B1431466 2-(3-Chloro-4-methylphenyl)pyrazine CAS No. 1355247-55-0

2-(3-Chloro-4-methylphenyl)pyrazine

Cat. No. B1431466
M. Wt: 204.65 g/mol
InChI Key: NNKNNDVWPKZWPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-Chloro-4-methylphenyl)pyrazine” is an organic compound used in scientific research and various industries. It has the molecular formula C11H9ClN2 and a molecular weight of 204.66 .


Molecular Structure Analysis

The InChI code for “2-(3-Chloro-4-methylphenyl)pyrazine” is 1S/C11H9ClN2/c1-8-2-3-9(6-10(8)12)11-7-13-4-5-14-11/h2-7H,1H3 .

Scientific Research Applications

  • Medicinal Chemistry

    • Pyrrolopyrazine derivatives, which include pyrazine rings, have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
    • Various synthetic routes for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
    • According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
  • Material Science

    • A new tailor-made fluorescent core (pyrido [2,3-b]pyrazine) is designed and synthesized for high-performance OLEDs .
    • Through systematically fine-tuning the band gap, the versatile pyrido [2,3-b]pyrazine family exhibits a wide range of emissions spanning the entire visible region from blue to red .
    • Two thermally activated delayed fluorescence (TADF) molecules are obtained and the resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .
  • Corrosion Inhibition

    • Pyrazine and its derivatives have been reported as effective corrosion inhibitors for metallic materials in aqueous solutions .
    • They function as mixed-type inhibitors for steel and Al and Mg alloys .
    • The adsorption of the pyrazine derivatives on steel may be physical or chemical but is purely chemical on Al and Mg alloys .
  • Antioxidants

    • Pyrazine derivatives have been used as antioxidants .
    • These compounds have shown important therapeutic applications, for example, a high antimycobacterial activity .
  • Pharmaceuticals

    • Pyrrolopyrazine derivatives, which include pyrazine rings, have been used in various pharmaceutical applications .
    • They have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
    • Many pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources .
  • Organic Light Emitting Diodes (OLEDs)

    • A new tailor-made fluorescent core (pyrido [2,3-b]pyrazine) is designed and synthesized for high-performance OLEDs .
    • The versatile pyrido [2,3-b]pyrazine family exhibits a wide range of emissions spanning the entire visible region from blue to red .
    • Two thermally activated delayed fluorescence (TADF) molecules are obtained and the resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .

Safety And Hazards

The Material Safety Data Sheet (MSDS) for “2-(3-Chloro-4-methylphenyl)pyrazine” can be found online . It’s important to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

2-(3-chloro-4-methylphenyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c1-8-2-3-9(6-10(8)12)11-7-13-4-5-14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKNNDVWPKZWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-4-methylphenyl)pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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